2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinolone family This compound is characterized by the presence of a quinoline core, substituted with a 3,4-dichlorophenyl group at the 2-position, a carboxylic acid group at the 6-position, and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dichloroaniline with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can lead to a variety of functionalized quinoline derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a pharmacophore for developing new drugs, particularly in antimicrobial and anticancer therapies.
Industry: It finds applications in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In medicinal chemistry, its mechanism is studied to understand its therapeutic potential and optimize its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)hydrazinecarboxylate: Known for its catalytic properties in Mitsunobu reactions.
3,4-Dichlorophenylacetic acid: Used in the synthesis of diethylenetriamines.
3,4-Dichlorophenyl isocyanate: Utilized as a chemical intermediate in organic synthesis.
Uniqueness
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its quinoline core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
90034-21-2 |
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Molecular Formula |
C16H9Cl2NO3 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO3/c17-11-3-1-8(6-12(11)18)14-7-15(20)10-5-9(16(21)22)2-4-13(10)19-14/h1-7H,(H,19,20)(H,21,22) |
InChI Key |
FUPMXOVOSHECNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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